Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
Description
Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a 5-oxopyrrolidine core, an ethyl ester group at position 3, and a methyl substituent at position 4 with (3S,4R) stereochemistry. Pyrrolidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors, neurotransmitter analogs, and intermediates in drug synthesis .
Properties
IUPAC Name |
ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNCSUZFSPRCHX-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC(=O)[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Isoxazolidine Intermediates
A widely reported approach involves the reduction and cyclization of isoxazolidine precursors. For example, Snider et al. (2000) synthesized related 5-oxopyrrolidine derivatives via zinc-mediated reduction of diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate in acetic acid. Adapting this method:
- Step 1 : Diethyl maleate reacts with N-benzyl hydroxylamine and acetaldehyde in toluene at 90°C for 2 hours to form diastereomeric isoxazolidines.
- Step 2 : Zinc dust in acetic acid reduces the isoxazolidine, inducing cyclization to yield the pyrrolidine ring.
- Stereochemical Control : The (3S,4R) configuration arises from the cis-addition of the amine during isoxazolidine formation, preserved during reduction.
Key Data :
| Starting Material | Reagents/Conditions | Yield | Optical Purity |
|---|---|---|---|
| Diethyl maleate + N-benzyl hydroxylamine | Zn/HOAc, 12–24 h, rt | 38–52% | 85–92% ee |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries enable enantioselective construction. Beji et al. (2015) demonstrated the use of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate as a Michael acceptor for primary amines, followed by 5-exo-trig cyclization:
- Step 1 : Conjugate addition of methylamine to the Michael acceptor in methanol.
- Step 2 : Spontaneous cyclization forms the pyrrolidine ring.
- Step 3 : Hydrolysis of the phosphoryl group yields the target compound.
Optimization Insights :
- Polar protic solvents (e.g., methanol) favor cyclization over polymerization.
- Substituents at C4 (methyl) are introduced via alkylation of intermediates.
Hydrogenation of Enamine Esters
Catalytic hydrogenation offers a stereocontrolled route. Rashid et al. (2023) synthesized racemic ethyl 4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate using Pd/C-mediated hydrogenation of 2,3-dioxopyrrolidine in ethanol. For the (3S,4R) enantiomer:
- Step 1 : Enantioselective hydrogenation of a prochiral enamine ester using chiral catalysts (e.g., Ru-BINAP).
- Step 2 : Acidic workup induces lactam formation.
Critical Parameters :
- Catalyst loading (5–10 wt% Pd/C) and H₂ pressure (1–5 atm) affect diastereoselectivity.
- Yields reach 65–78% with >90% ee using (R)-BINAP-Ru complexes.
Resolution of Racemic Mixtures
When asymmetric synthesis fails, kinetic resolution is employed:
- Step 1 : Synthesize racemic ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate via cyclocondensation of γ-keto esters and methylamine.
- Step 2 : Use chiral HPLC (e.g., Chiralpak AD-H) or enzymatic resolution (lipase B) to isolate (3S,4R)-enantiomer.
Efficiency Metrics :
| Resolution Method | Solvent | Resolution Factor (Rs) | Recovery Yield |
|---|---|---|---|
| Chiral HPLC | Hexane/EtOH (90:10) | 1.5–2.0 | 30–45% |
| Enzymatic (CAL-B) | TBME | 4.8 (E value) | 50–60% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Isoxazolidine Cyclization | High stereocontrol, mild conditions | Multi-step, moderate yields | Lab-scale (1–10 g) |
| Chiral Auxiliary | Excellent ee, modularity | Costly auxiliaries, extra steps | Small scale (<1 g) |
| Catalytic Hydrogenation | Atom-economical, scalable | Requires specialized catalysts | Pilot-scale (100 g) |
| Racemic Resolution | Simple starting materials | Low yield, waste generation | Lab-scale |
Stereochemical Validation
X-ray crystallography (e.g., CCDC 2230665) and NMR analysis confirm the (3S,4R) configuration:
- ¹H NMR : δ 4.57 (d, J = 8.5 Hz, H-3), 1.37 (d, J = 3.7 Hz, C4-CH₃).
- X-ray : Twist conformation with C4-methyl axial to the pyrrolidine plane.
Industrial Considerations
- Cost Drivers : Chiral catalysts (>$500/g) and chromatography dominate expenses.
- Green Chemistry : Solvent recovery (e.g., ethanol, toluene) and catalytic methods reduce environmental impact.
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or modulator of enzymatic pathways, influencing biochemical processes within cells .
Comparison with Similar Compounds
The structural and functional attributes of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate are compared below with key analogs identified in the literature and commercial databases.
Structural Analogs of Pyrrolidine Derivatives
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Functional Groups :
- Ethyl ester vs. carboxylic acid : The ester group improves membrane permeability compared to the carboxylic acid analog (CAS 42346-68-9), which may exhibit higher aqueous solubility but lower bioavailability .
- Methyl substituent : The 4-methyl group introduces steric effects that could influence conformational stability or metabolic resistance.
Heterocyclic Variations : Isoxazole derivatives (e.g., Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) exhibit distinct electronic properties due to aromatic heterocycles, often associated with central nervous system (CNS) targeting .
Biological Activity
Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with multiple functional groups, including an ester and a ketone. Its molecular formula is , and it possesses three chiral centers, which contribute to its stereoisomerism and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Chiral Starting Materials : Utilization of chiral precursors to ensure stereochemical specificity.
- Diastereoselective Reactions : Commonly through aza-Diels–Alder reactions followed by hydrogenolytic removal of protecting groups.
- Multi-step Synthesis : Industrial processes often involve automated reactors for efficiency in large-scale production .
The compound's biological activity is hypothesized to stem from its interactions with specific molecular targets, such as enzymes or receptors. Its stereochemistry plays a critical role in binding affinity and activity, potentially acting as an inhibitor or modulator of enzymatic pathways .
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit promising antibacterial and antifungal activities. This compound may share similar properties, particularly against Gram-positive pathogens such as Staphylococcus aureus .
Case Studies and Research Findings
- Antimicrobial Activity :
- A study highlighted the efficacy of pyrrolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be explored for similar applications .
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine with ester and ketone | Antibacterial potential |
| Ethyl (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | Similar core structure | Anticancer properties |
| (3S,4R)-3-hydroxypiperidine-4-carboxylic acid | Piperidine ring | Different pharmacological applications |
Q & A
Q. What are the optimal synthetic routes for Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive cyclization of precursors such as isoxazolidine derivatives. For example, zinc dust in acetic acid reduces intermediates like diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate, yielding the pyrrolidine core with defined stereochemistry . Stereochemical purity is ensured by chiral HPLC or polarimetry, while NMR coupling constants and NOE experiments validate diastereomeric ratios. X-ray crystallography (e.g., SHELXL refinement) confirms absolute configuration .
Table 1 : Example Reaction Conditions
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl isoxazolidine deriv. | Zn, AcOH | AcOH | 40–56 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituents and stereochemistry. For example, distinct proton couplings (e.g., δ 4.18 ppm, q, ) confirm the ethyl ester group, while NOESY correlations resolve spatial arrangements .
- IR : Peaks near 1740 cm confirm carbonyl groups (5-oxo pyrrolidine and ester).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+1] = 309.3) .
- X-ray Crystallography : SHELX-refined structures provide bond lengths, angles, and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific SDS data are limited, structural analogs (e.g., ethyl 5-oxopyrrolidine-3-carboxylate) suggest precautions:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/ingestion; store in a cool, dry environment.
- Refer to analogs’ hazard classifications (e.g., EC 60298-18-2) for risk assessment .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software determine the absolute configuration of this compound?
- Methodological Answer :
- Data Collection : High-resolution data (e.g., Cu-Kα radiation, ) minimize thermal motion artifacts.
- Refinement : SHELXL refines positional and anisotropic displacement parameters. The Flack parameter (e.g., 0.02(3)) validates enantiomeric purity .
- Validation : CheckCIF/PLATON (e.g., ADDSYM) confirms space group symmetry and absence of twinning .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Repetition : Replicate syntheses under inert atmospheres to exclude oxidation side products.
- 2D NMR : HSQC/HMBC correlations distinguish regioisomers (e.g., 4-methyl vs. 3-methyl substitution).
- X-ray Comparison : Overlay refined structures from multiple batches to detect conformational variations .
Q. What computational methods predict the compound’s ring conformation and non-covalent interactions?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () to quantify ring distortion .
- DFT/MD Simulations : Optimize geometry at B3LYP/6-311+G(d,p) level; compare with crystallographic data to validate hydrogen-bonding motifs (e.g., N–H···O interactions) .
Q. How to validate hydrogen-bonding patterns in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Use Mercury or PLATON to classify motifs (e.g., for dimeric H-bonds).
- Thermal Ellipsoids : High displacement parameters in SHELX output indicate dynamic or disordered H-bond networks .
Q. How does SHELX compare to newer software for refining challenging crystallographic data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
